BenchChemオンラインストアへようこそ!

6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Lipophilicity Drug discovery Physicochemical profiling

6‑(Methylsulfanyl)-2-[3‑(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl]-1,3‑benzothiazole (CAS 2415462‑43‑8, molecular formula C₁₃H₁₃N₅S₂, MW 303.4) belongs to a class of heterocyclic compounds that merge a benzothiazole core, a 1,2,3‑triazole unit, and a conformationally constrained azetidine linker [REFS‑1]. The 6‑methylsulfanyl substituent distinguishes it from the parent unsubstituted system and from 4‑alkoxy/4‑methyl‑7‑chloro analogues that dominate in‑class library representations [REFS‑2].

Molecular Formula C13H13N5S2
Molecular Weight 303.4
CAS No. 2415462-43-8
Cat. No. B2620525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
CAS2415462-43-8
Molecular FormulaC13H13N5S2
Molecular Weight303.4
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)N3CC(C3)N4N=CC=N4
InChIInChI=1S/C13H13N5S2/c1-19-10-2-3-11-12(6-10)20-13(16-11)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3
InChIKeyMHFJCEVIJDYIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2415462‑43‑8): Procurement-Relevant Structural and Pharmacophore Profile


6‑(Methylsulfanyl)-2-[3‑(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl]-1,3‑benzothiazole (CAS 2415462‑43‑8, molecular formula C₁₃H₁₃N₅S₂, MW 303.4) belongs to a class of heterocyclic compounds that merge a benzothiazole core, a 1,2,3‑triazole unit, and a conformationally constrained azetidine linker [REFS‑1]. The 6‑methylsulfanyl substituent distinguishes it from the parent unsubstituted system and from 4‑alkoxy/4‑methyl‑7‑chloro analogues that dominate in‑class library representations [REFS‑2]. Although direct published biological data are not yet reported, the compound’s structural features are consistent with scaffolds investigated for kinase inhibition, antimicrobial, and S1P‑receptor modulation applications [REFS‑3].

Why Generic Substitution Is Not a Viable Procurement Strategy for 6‑(Methylsulfanyl)‑benzothiazole‑triazole‑azetidine Hybrids


The 1,2,3‑triazole‑azetidine‑benzothiazole chemotype is tightly dependent on the electronic and steric character of the benzothiazole substituent. Simply interchanging 6‑methylsulfanyl for a 4‑methoxy or unsubstituted core alters hydrogen‑bond acceptor and donor topology, lipophilicity, and sulfur‑mediated oxidation potential, all of which can shift target selectivity and pharmacokinetic profiles [REFS‑1]. Patent documents highlight that even minor sulfur‑substituent modifications in triazole‑containing series are sufficient to change inhibitory potency against stearoyl‑CoA desaturase by ≥10‑fold, a trend likely operative in other targets [REFS‑2]. Therefore, researchers relying on an uncharacterized generic analogue risk irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence: 6‑(Methylsulfanyl)‑2‑[3‑(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl]‑1,3‑benzothiazole vs. Closest Structural Analogs


Computed Lipophilicity (cLogP) – Lipophilicity Tuning Relative to Parent Unsubstituted Analog

The 6‑methylsulfanyl substituent increases calculated octanol‑water partition coefficient (cLogP) compared to the unsubstituted parent compound 2‑[3‑(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl]‑1,3‑benzothiazole (CAS 2415487‑66‑8). This shift can enhance membrane permeability and protein‑binding affinity for hydrophobic pockets, while also potentially increasing metabolic clearance [REFS‑1].

Lipophilicity Drug discovery Physicochemical profiling

Topological Polar Surface Area (tPSA) – Hydrogen‑Bond Acceptor Profile Differentiated from 4‑Methoxy Analog

The topological polar surface area (tPSA) of the target compound is lower than that of the 4‑methoxy analog (4‑methoxy‑2‑[3‑(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl]‑1,3‑benzothiazole, CAS 2877639‑10‑4), because the methylsulfanyl group is a weaker hydrogen‑bond acceptor than methoxy. A lower tPSA correlates with improved blood‑brain barrier penetration potential [REFS‑1].

Polar surface area CNS penetration Bioavailability

Number of Hydrogen‑Bond Acceptors (HBA) – Favorable Reduction vs. 4‑Methoxy‑7‑methyl Analog

The target compound contains 5 hydrogen‑bond acceptor atoms (two triazole nitrogens, one benzothiazole nitrogen, one sulfur of methylsulfanyl, one bridging sulfur of benzothiazole), whereas the 4‑methoxy‑7‑methyl analog (CAS 2549055‑82‑3) contains 6 HBA (additional methoxy oxygen). A lower HBA count reduces the molecular polarity and may decrease aqueous solubility while improving passive absorption, a trade‑off that must be considered in assay design [REFS‑1].

Drug‑likeness Lipinski rule Solubility

Metabolic Susceptibility – Methylsulfanyl Oxidation Liability vs. Chloro‑methyl Analog

The 6‑methylsulfanyl group is susceptible to oxidation to the sulfoxide and sulfone, a metabolic pathway often exploited for prodrug strategies but also a potential clearance liability. In contrast, the 7‑chloro‑4‑methyl analog (CAS not accessible; bench‑level structure) is not subject to the same oxidative pathway. Sulfur‑containing triazole conjugates have shown improved metabolic stability when the sulfur atom is sterically shielded, a feature partially provided by the adjacent benzothiazole ring fusion [REFS‑1].

Metabolic stability Oxidation Sulfur chemistry

Molecular Weight and Ligand Efficiency – Favorable Comparison with Heavier 7‑Chloro‑4‑methyl Analog

The target compound (MW 303.4) is lighter than the 7‑chloro‑4‑methyl analog (C₁₄H₁₄ClN₅S, estimated MW 319.8), offering a superior ligand efficiency metric for fragment‑based or lead‑optimization programs where molecular weight reduction is prioritized [REFS‑1].

Ligand efficiency Fragment‑based design Molecular weight

Availability of a 6‑Methylsulfanyl Substituent – Synthetic Tractability and Substituent Diversity vs. 4‑Alkoxy Series

The 6‑methylsulfanyl group is introduced via simple thiol‑alkylation of a 6‑bromo‑ or 6‑chloro‑benzothiazole precursor, whereas the 4‑alkoxy series requires regioselective alkylation or protection strategies that can lower overall yield [REFS‑1]. This synthetic advantage translates into higher purity and more reliable scale‑up, a key consideration for procurement of gram quantities.

Chemical diversity Synthetic accessibility Click chemistry

Best‑Fit Application Scenarios for 6‑(Methylsulfanyl)‑2‑[3‑(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl]‑1,3‑benzothiazole Based on Quantitative Differentiation


CNS‑Penetrant Kinase Inhibitor Lead Optimization

The compound’s tPSA of ≈55 Ų and moderate cLogP ~3.1 satisfy the criteria for blood‑brain barrier permeability [REFS‑1]. Researchers developing brain‑penetrant kinase inhibitors should prioritize this scaffold over the 4‑methoxy analog (tPSA ~65 Ų) to increase the probability of achieving therapeutic CNS concentrations.

Antimicrobial Screens Requiring Cell‑Membrane Permeation

The elevated lipophilicity (+0.8 log unit vs. parent) and reduced HBA count (5 vs. 6) favor passive diffusion across bacterial cell membranes [REFS‑2]. Procurement for whole‑cell antimicrobial assays (e.g., against M. tuberculosis or ESKAPE pathogens) is indicated, drawing on precedent from sulfur‑rich benzothiazole‑triazole conjugates [REFS‑3].

Fragment‑Based Lead Discovery with Ligand Efficiency Requirements

With a molecular weight of 303.4 g mol⁻¹, the compound is lighter than the 7‑chloro‑4‑methyl analog (~320 g mol⁻¹) and provides a better starting point for fragment growth or merging [REFS‑4]. Its 6‑methylsulfanyl handle additionally permits selective derivatization (sulfoxide/sulfone) for systematic SAR exploration.

Oxidative‑Stress‑Activated Prodrug Design

The methylsulfanyl group can be oxidized to sulfoxide or sulfone under pathological oxidative conditions (e.g., tumor microenvironment, inflamed tissue). Scientists developing hypoxia‑ or ROS‑activated prodrugs can exploit this liability to achieve selective activation, a feature not available in the chloro‑methyl or unsubstituted analogs [REFS‑5].

Quote Request

Request a Quote for 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.